

Isobutyramide melting point and boiling point data.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Isobutyramide**

Cat. No.: **B147143**

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **Isobutyramide**: Melting and Boiling Point Determination

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of **isobutyramide**, a compound of significant interest in pharmaceutical manufacturing and cellular differentiation research.^{[1][2]} It delves into the theoretical underpinnings and practical methodologies for the precise determination of these fundamental physical constants. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.

Introduction to Isobutyramide

Isobutyramide, systematically known as 2-methylpropanamide, is a white, needle-like crystalline powder with the chemical formula C₄H₉NO.^{[1][2]} It is a carboxamide that plays a crucial role in various biochemical and pharmaceutical applications. Notably, it is utilized in the chemical grafting of human serum albumin for the synthesis of protein capsules and is investigated for its role in the transcription of human gamma-globin and murine embryonic epsilon(y)-globin genes, making it relevant in the treatment of β-thalassemia and sickle cell disease.^{[1][2]} Given its applications, the accurate characterization of its physicochemical properties, such as melting and boiling points, is paramount for quality control, process development, and regulatory compliance.

Physicochemical Data of Isobutyramide

The melting and boiling points are critical indicators of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase.^[3] Conversely, the presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.^[4] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.^{[5][6]}

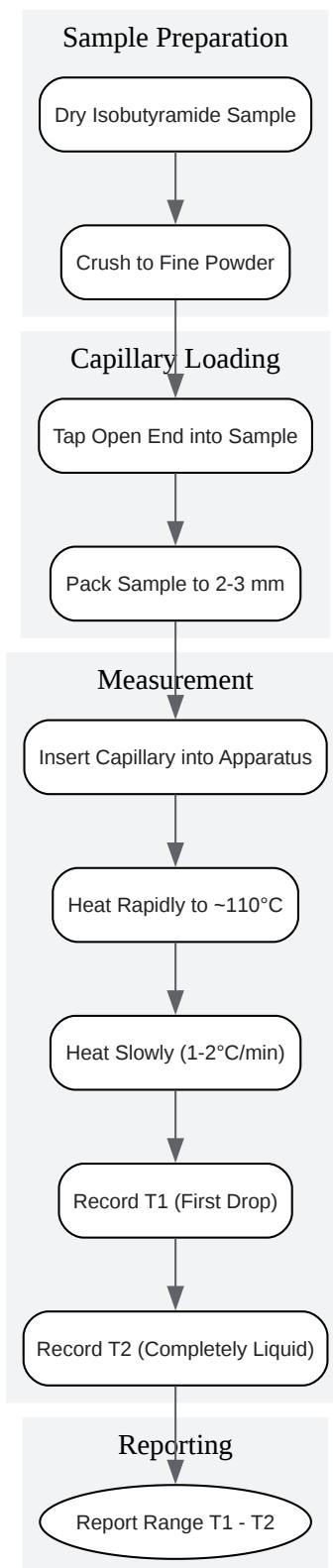
Property	Value	Source(s)
Melting Point	127-131 °C	[1][7][8]
126-130 °C	[9]	
128.00 °C (at 760.00 mm Hg)	[10]	
Boiling Point	216-220 °C	[1][7][8]
218.00 °C (at 760.00 mm Hg)	[10]	
Appearance	White needle-like crystalline powder	[1][2]
Molecular Formula	C ₄ H ₉ NO	[7][9][11]
Molecular Weight	87.12 g/mol	[7][11]
Solubility	Soluble in water.	[1][2][7]

Note on Data Variability: The ranges observed in the literature for both melting and boiling points can be attributed to minor variations in purity levels and the experimental conditions under which the measurements were taken.

Experimental Determination of Melting Point

The determination of the melting point is a fundamental technique for the characterization and purity assessment of a solid organic compound. The capillary method is a widely accepted and reliable technique.

Principle and Causality


A small, finely powdered sample of the crystalline solid is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range (typically 0.5-2 °C) is indicative of a high degree of purity.^[4] The presence of impurities disrupts the crystal lattice, requiring less energy to overcome the intermolecular forces, thus lowering and broadening the melting range.^[3]

Step-by-Step Experimental Protocol

- Sample Preparation:
 - Ensure the **isobutyramide** sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.^[1]
 - Place a small amount of the **isobutyramide** on a clean, dry watch glass and crush it into a fine powder using a spatula.^[12]
- Capillary Tube Loading:
 - Take a capillary tube sealed at one end.^[3]
 - Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.
 - Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.^[12]
- Melting Point Apparatus Setup:
 - Insert the loaded capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar device).
 - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.^[13]
- Measurement:

- Turn on the apparatus and set an initial rapid heating rate to quickly approach the expected melting point.
 - When the temperature is about 15-20 °C below the expected melting point of **isobutyramide** (approx. 127 °C), reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
 - Record the temperature (T_1) at which the first signs of melting are observed (the sample appears wet or shrinks).
 - Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.[\[12\]](#)
 - The melting point is reported as the range $T_1 - T_2$.
- Self-Validation:
 - Perform the determination in triplicate to ensure reproducibility.
 - If a mixed melting point determination is required to confirm the identity of the substance, mix the sample with a known pure standard of **isobutyramide**. If there is no depression or broadening of the melting point, the sample is likely identical to the standard.[\[4\]](#)

Visualization of Melting Point Determination Workflow

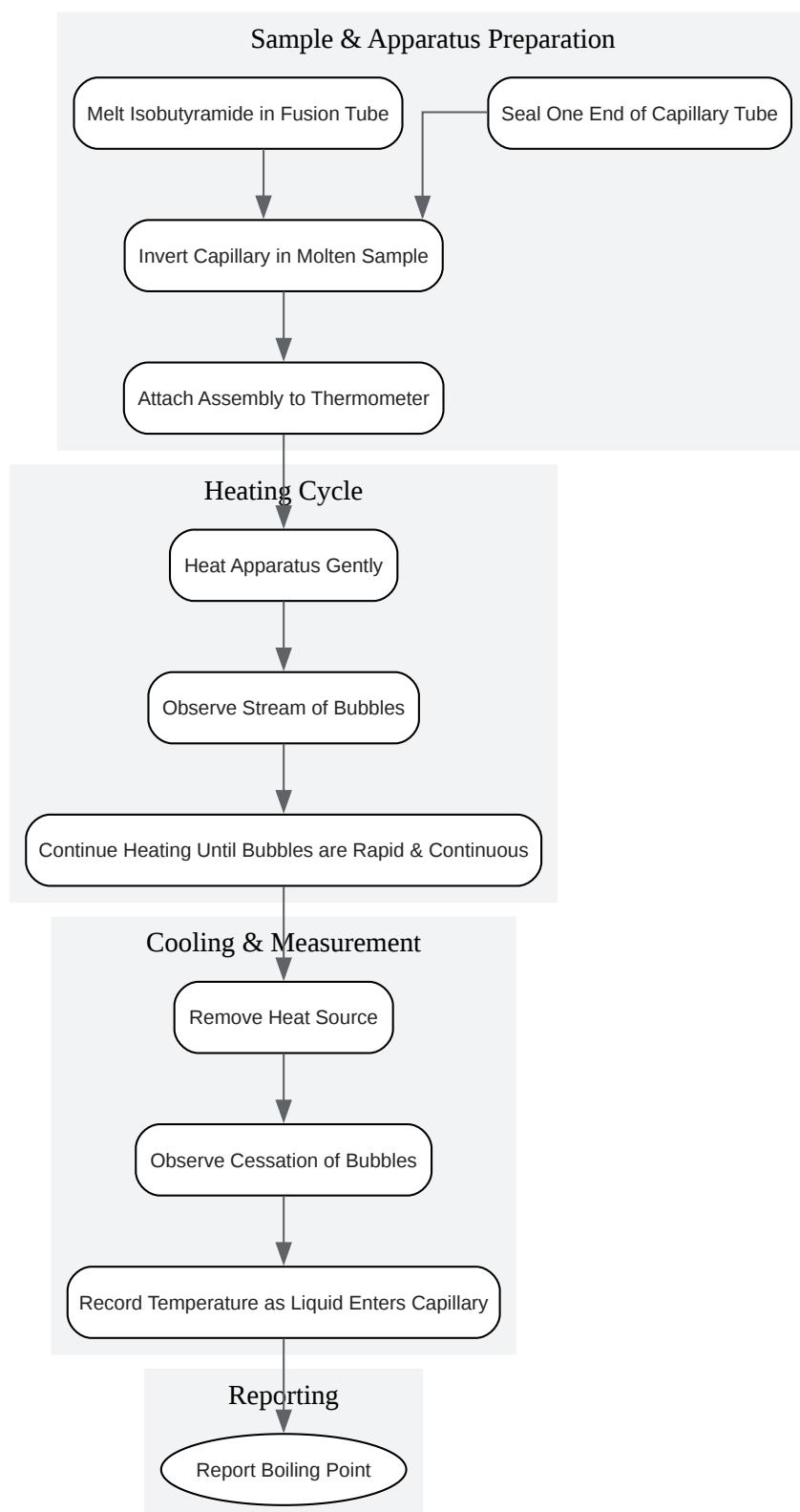
[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

As **isobutyramide** is a solid at room temperature, its boiling point is determined at a much higher temperature. The capillary method, often utilizing a Thiele tube or a similar heating block apparatus, is also suitable for determining the boiling point of small quantities of a liquid. Since **isobutyramide** will be in a liquid state at temperatures approaching its boiling point, this method is applicable.

Principle and Causality


A small amount of the substance is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles. When the temperature exceeds the boiling point, the vapor of the substance fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops. The boiling point is the temperature at which the external atmospheric pressure equals the vapor pressure of the substance, and at this point, the liquid is drawn back into the capillary tube.[6]

Step-by-Step Experimental Protocol

- Sample Preparation:
 - Place a small amount (a few milliliters) of **isobutyramide** into a small test tube or fusion tube.[5] Since **isobutyramide** is a solid, it will need to be melted first by gentle heating before proceeding with the boiling point determination setup.
- Apparatus Setup:
 - Take a capillary tube and seal one end by heating it in a flame.[14][15]
 - Place the sealed capillary tube, open end down, into the fusion tube containing the molten **isobutyramide**.[14]
 - Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.[6]
 - Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block heater).[14]

- Measurement:
 - Heat the apparatus gently and slowly.[14]
 - Observe the inverted capillary tube. As the temperature increases, a stream of air bubbles will emerge from the open end of the capillary.[6]
 - Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the air has been replaced by the vapor of the substance.
 - Remove the heat source and allow the apparatus to cool slowly.
 - The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6] Record this temperature.
- Self-Validation:
 - Repeat the measurement to ensure the value is reproducible.
 - Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The values reported in the literature are typically at standard atmospheric pressure (760 mm Hg).

Visualization of Boiling Point Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

The Role of Purity and Purification Methods

The physical constants reported for **isobutyramide** are contingent on its purity. Common methods for the purification of **isobutyramide** include crystallization from solvents such as acetone, benzene, chloroform, ethyl acetate, or water.^[1] Following crystallization, the compound should be thoroughly dried under a vacuum over a desiccant like phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).^[1] Sublimation under vacuum is another effective purification technique.^[1] The choice of purification method is critical as residual solvents or by-products from synthesis can significantly impact the melting and boiling points.

Conclusion

The accurate determination of the melting and boiling points of **isobutyramide** is a critical aspect of its quality control and characterization in research and industrial settings. This guide has provided the established physicochemical data, detailed and validated experimental protocols, and the underlying scientific principles for these measurements. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the generation of reliable and reproducible data, which is fundamental to scientific integrity and the advancement of applications involving **isobutyramide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isobutyramide CAS#: 563-83-7 [m.chemicalbook.com]
- 2. Isobutyramide | 563-83-7 [chemicalbook.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. athabascau.ca [athabascau.ca]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. 异丁酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. B21641.36 [thermofisher.com]
- 10. isobutyramide, 563-83-7 [thegoodscentscompany.com]
- 11. Isobutyramide | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. pennwest.edu [pennwest.edu]
- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [Isobutyramide melting point and boiling point data.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147143#isobutyramide-melting-point-and-boiling-point-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com